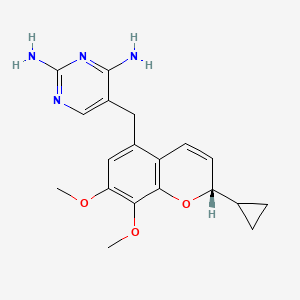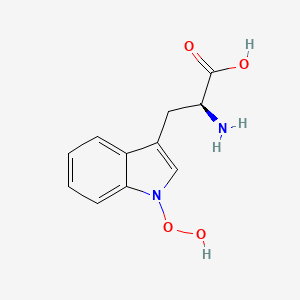
1-hydroperoxy-L-tryptophan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-hydroperoxy-L-tryptophan is a small molecule belonging to the class of indolyl carboxylic acids and derivatives . Its chemical formula is C₁₁H₁₂N₂O₄ . This compound features a carboxylic acid chain linked to an indole ring, making it structurally interesting.
Méthodes De Préparation
Synthetic Routes:: The synthetic routes for 1-hydroperoxy-L-tryptophan are not widely documented. researchers have explored various methods to obtain this compound. One potential approach involves the oxidation of L-tryptophan using hydrogen peroxide (H₂O₂) as an oxidizing agent. The reaction proceeds as follows:
L-tryptophan+H₂O₂→this compound+H₂O
Industrial Production:: Industrial-scale production methods for this compound are not well-established due to its limited applications and challenging synthesis. Researchers continue to investigate efficient and scalable approaches.
Analyse Des Réactions Chimiques
Reactions:: 1-hydroperoxy-L-tryptophan can undergo various chemical reactions, including:
Oxidation: As evident from its structure, this compound contains a peroxide group (–OOH), which makes it susceptible to oxidation reactions.
Substitution: The carboxylic acid moiety can participate in substitution reactions.
Decomposition: The hydroperoxy group may decompose under certain conditions.
Oxidation: Hydrogen peroxide (H₂O₂) or other peroxides.
Substitution: Various nucleophiles (e.g., amines, thiols) can replace functional groups.
Decomposition: Elevated temperatures or acidic conditions.
Major Products:: The major product of the oxidation reaction is this compound itself.
Applications De Recherche Scientifique
1-hydroperoxy-L-tryptophan finds limited applications, but it has been studied in the following areas:
Chemistry: As a model compound for studying peroxide chemistry.
Biology: Investigating its role in oxidative stress and cellular signaling.
Medicine: Potential applications in drug development due to its unique structure.
Mécanisme D'action
The exact mechanism by which 1-hydroperoxy-L-tryptophan exerts its effects remains an active area of research. its peroxide group suggests involvement in redox processes and potential interactions with cellular components.
Comparaison Avec Des Composés Similaires
1-hydroperoxy-L-tryptophan is distinct due to its hydroperoxy functional group. Similar compounds include L-tryptophan (without the peroxide group) and other indole derivatives.
Propriétés
Formule moléculaire |
C11H12N2O4 |
|---|---|
Poids moléculaire |
236.22 g/mol |
Nom IUPAC |
(2S)-2-amino-3-(1-hydroperoxyindol-3-yl)propanoic acid |
InChI |
InChI=1S/C11H12N2O4/c12-9(11(14)15)5-7-6-13(17-16)10-4-2-1-3-8(7)10/h1-4,6,9,16H,5,12H2,(H,14,15)/t9-/m0/s1 |
Clé InChI |
STOHYHPMXPRWTJ-VIFPVBQESA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C(=CN2OO)C[C@@H](C(=O)O)N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CN2OO)CC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



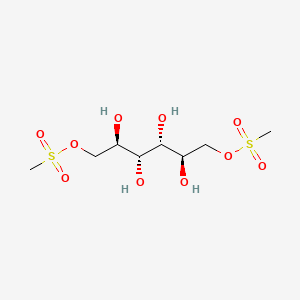
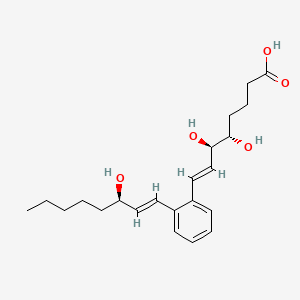
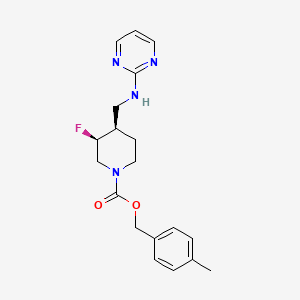
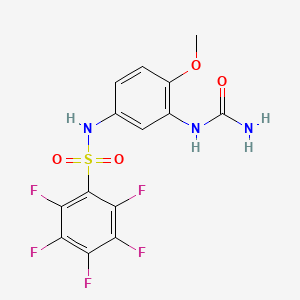

![1-[(2-Bromoquinoxalin-6-yl)methyl]-4-(4-propan-2-ylphenyl)-6-prop-2-ynoxyquinazolin-2-one](/img/structure/B10776286.png)
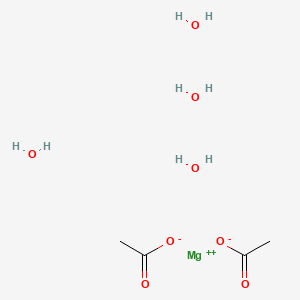
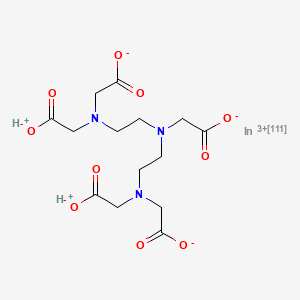
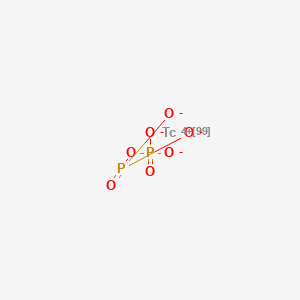
![methyl [(1E,5R)-5-{(3S)-3-[(2E,4E)-2,5-dimethylocta-2,4-dienoyl]-2,4-dioxo-3,4-dihydro-2H-pyran-6-yl}hexylidene]carbamate](/img/structure/B10776324.png)
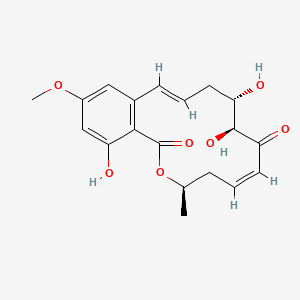
![4-[(3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoyl]-3-(2,2,2-trifluoroethyl)-1,4-diazepan-2-one](/img/structure/B10776333.png)
